

A Comparative Spectroscopic Analysis of (3-Oxopiperazin-2-yl)acetic Acid Batches

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Oxopiperazin-2-yl)acetic acid

Cat. No.: B1335547

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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for two hypothetical batches of **(3-Oxopiperazin-2-yl)acetic acid**, designated as Batch A and Batch B. The objective is to present a framework for assessing the identity, purity, and consistency of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While the presented data is illustrative, it is based on the expected spectral characteristics of the molecule's functional groups.

Data Presentation

The spectroscopic data for Batch A and Batch B are summarized in the tables below for ease of comparison.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, D_2O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Batch A	Batch B
~4.1-4.2	Multiplet	1H	H-2	4.15	4.16
~3.8-3.9	Multiplet	1H	H-5a	3.85	3.86
~3.6-3.7	Multiplet	1H	H-5b	3.65	3.64
~3.4-3.5	Multiplet	2H	H-6	3.45	3.45
~2.9-3.0	Doublet of Doublets	1H	CH ₂ COOH (a)	2.95	2.96
~2.7-2.8	Doublet of Doublets	1H	CH ₂ COOH (b)	2.75	2.74

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Chemical Shift (δ) ppm	Assignment	Batch A	Batch B
~175-178	C=O (Carboxylic Acid)	176.5	176.6
~170-173	C=O (Amide)	171.2	171.3
~55-60	C-2	58.3	58.4
~45-50	C-5	48.1	48.1
~40-45	C-6	42.7	42.8
~35-40	CH ₂ COOH	37.9	37.9

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment	Batch A	Batch B
~3200-3400	N-H Stretch (Amide)	3350 (broad)	3352 (broad)
~2500-3300	O-H Stretch (Carboxylic Acid)	2950 (very broad)	2955 (very broad)
~1700-1760	C=O Stretch (Carboxylic Acid)	1725 (strong, sharp)	1724 (strong, sharp)
~1650-1680	C=O Stretch (Amide I)	1670 (strong, sharp)	1671 (strong, sharp)
~1515-1570	N-H Bend (Amide II)	1540 (medium)	1541 (medium)

Table 4: Mass Spectrometry Data (ESI+)

m/z	Assignment	Batch A	Batch B
159.0764	[M+H] ⁺	159.0765	159.0763
181.0583	[M+Na] ⁺	181.0584	181.0582

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of deuterium oxide (D₂O).[1]
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment.[2] Key parameters included a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.[3]

- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired with proton decoupling.[4] A spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used.[5]
- **Data Processing:** The collected data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

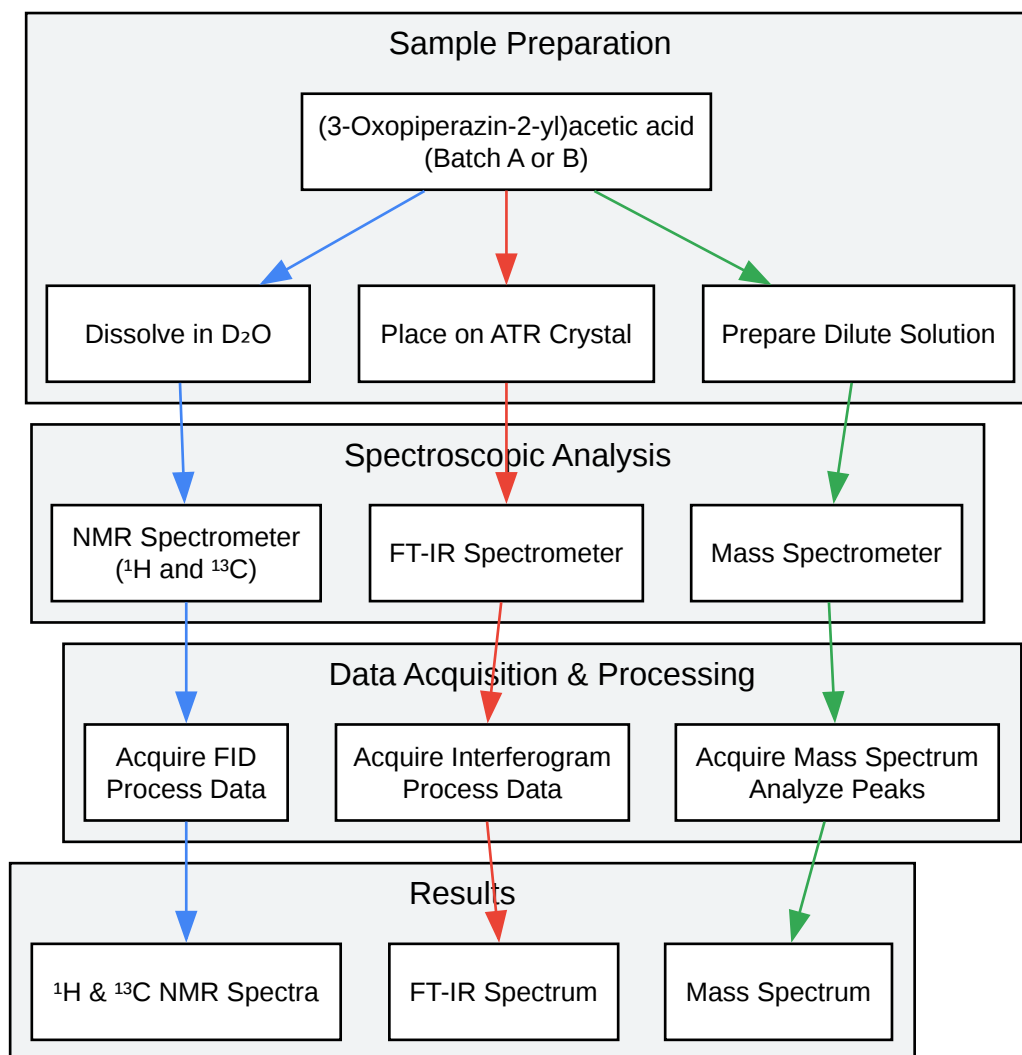
- **Instrumentation:** A standard FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the ATR crystal.[6]
- **Acquisition:** The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was acquired prior to the sample measurement and automatically subtracted.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the sample was prepared in a mixture of water and acetonitrile with 0.1% formic acid to facilitate ionization.
- **Acquisition:** The sample solution was infused into the ESI source. The mass spectrometer was operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.[7]
- **Data Processing:** The acquired mass spectra were analyzed to identify the molecular ion and common adducts.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com